molecular formula C20H27N5O5 B12421091 Tegaserod-13C,d3 (maleate)

Tegaserod-13C,d3 (maleate)

Cat. No.: B12421091
M. Wt: 421.5 g/mol
InChI Key: CPDDZSSEAVLMRY-FJWRVXCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tegaserod-13C,d3 (maleate) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of tegaserod maleate, which is known for its role as a selective serotonin receptor agonist. Tegaserod maleate is primarily used to treat irritable bowel syndrome with constipation and chronic idiopathic constipation. The isotopic labeling in Tegaserod-13C,d3 (maleate) makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tegaserod-13C,d3 (maleate) involves the incorporation of carbon-13 and deuterium into the tegaserod molecule. The process typically starts with the synthesis of the tegaserod precursor, followed by isotopic labeling. The reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents to achieve the desired isotopic incorporation.

Industrial Production Methods

Industrial production of Tegaserod-13C,d3 (maleate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the isotopically labeled compound. The use of specialized equipment and techniques, such as high-performance liquid chromatography, is essential to separate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tegaserod-13C,d3 (maleate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Tegaserod-13C,d3 (maleate) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.

    Biology: Utilized in metabolic studies to track the distribution and breakdown of tegaserod in biological systems.

    Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tegaserod.

    Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of tegaserod in various conditions.

Mechanism of Action

Tegaserod-13C,d3 (maleate) exerts its effects by acting as a partial agonist at serotonin-4 receptors and an antagonist at serotonin-2B receptors. This dual action promotes gastrointestinal motility and alleviates symptoms of irritable bowel syndrome with constipation. The molecular targets include serotonin receptors located in the gastrointestinal tract, and the pathways involved are primarily related to serotonin signaling.

Comparison with Similar Compounds

Similar Compounds

    Tegaserod maleate: The non-isotopically labeled version of Tegaserod-13C,d3 (maleate).

    Prucalopride: Another serotonin receptor agonist used to treat constipation.

    Cisapride: A serotonin receptor agonist with similar gastrointestinal motility effects.

Uniqueness

Tegaserod-13C,d3 (maleate) is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research settings, enabling precise tracking and analysis of the compound’s behavior in biological systems.

Properties

Molecular Formula

C20H27N5O5

Molecular Weight

421.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-pentyl-1-[(E)-[5-(trideuterio(113C)methoxy)-1H-indol-3-yl]methylideneamino]guanidine

InChI

InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11+;2-1-/i2+1D3;

InChI Key

CPDDZSSEAVLMRY-FJWRVXCYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)NC=C2/C=N/NC(=NCCCCC)N.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.